molecular formula C7H4N4 B2538557 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile CAS No. 1286753-96-5

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

Cat. No. B2538557
CAS RN: 1286753-96-5
M. Wt: 144.137
InChI Key: NSOABZDBECYZLT-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound . It has been described as a key intermediate for the preparation of vericiguat .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been reported in various studies . A novel approach for the synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . Other methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-b]pyridine derivatives is complex and can be described in various ways . More comprehensive data on the synthetic strategies and approaches to these derivatives have been reported .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[4,3-b]pyridine derivatives are diverse . For instance, a practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions was developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-b]pyridine derivatives can vary depending on the specific compound . For instance, some of these compounds exhibit strong fluorescence which can be distinguished readily in DMSO or under UV light (360 nm) .

Scientific Research Applications

Pyrazolo[4,3-b]pyridines belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. Specifically, we’ll focus on the 1H-isomer of this compound. These molecules exhibit intriguing properties due to their structural resemblance to purine bases like adenine and guanine. Let’s explore their synthesis methods and various biomedical applications .

Structure: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (Figure 1) consists of a pyrazole ring fused with a pyridine ring, bearing a cyano group at position 3. The synthesis of this compound has attracted significant interest in medicinal chemistry.

!Structure

I2-Promoted Cyclization: A novel [3 + 1 + 1 + 1] cyclization reaction allows the construction of the 5-cyano-1H-pyrazolo[4,3-b]pyridine skeleton. This method involves aryl methyl ketones, malononitrile, and 5-aminopyrazoles as starting materials .

Other Strategies: Additional synthetic strategies have been reported within the period from 2017 to 2021. These methods systematically assemble the pyrazolopyridine system, considering their advantages and drawbacks .

Biomedical Applications

Now, let’s explore the exciting applications of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile:

Cardiovascular Research: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile serves as a key intermediate in the synthesis of vericiguat, a promising drug candidate for cardiovascular diseases. Vericiguat acts as a soluble guanylate cyclase stimulator, enhancing cyclic GMP levels and promoting vasodilation and cardioprotection.

Anti-Inflammatory Properties: Studies suggest that derivatives of 1H-pyrazolo[4,3-b]pyridine-3-carbonitrile exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory disorders.

Anticancer Activity: Researchers have explored the antitumor potential of these compounds. Their unique structure and interactions with cellular targets could lead to novel anticancer agents.

Neurological Disorders: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile derivatives might impact neuronal function. Investigations into their neuroprotective properties are ongoing.

Other Applications: Beyond the mentioned fields, these compounds may find applications in drug discovery, enzyme inhibition, and more.

Remember, scientific progress often emerges from unexpected places, and this compound could hold hidden treasures for future therapies! 🌿💡

Future Directions

The future directions for the study and application of 1H-Pyrazolo[4,3-b]pyridine derivatives could involve further exploration of their synthesis methods , as well as their potential biomedical applications .

Mechanism of Action

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOABZDBECYZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2)C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

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